molecular formula C13H17IO3 B14183323 4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate CAS No. 919764-17-3

4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate

Cat. No.: B14183323
CAS No.: 919764-17-3
M. Wt: 348.18 g/mol
InChI Key: ZDPZWWHGJMEXLO-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C12H17IO3 It is a derivative of phenylpropanoate, characterized by the presence of an iodomethyl group and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate typically involves the iodination of a suitable precursor. One common method is the reaction of 4-(hydroxymethyl)-2-methoxyphenyl 2,2-dimethylpropanoate with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of stabilizers and controlled environments to prevent degradation and contamination is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming a methyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: Utilized in the study of biochemical pathways and enzyme mechanisms.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity. The methoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Iodomethyl pivalate
  • Methyl 2,2-dimethylpropanoate
  • 4-(Bromomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate

Uniqueness

4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both iodomethyl and methoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

919764-17-3

Molecular Formula

C13H17IO3

Molecular Weight

348.18 g/mol

IUPAC Name

[4-(iodomethyl)-2-methoxyphenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C13H17IO3/c1-13(2,3)12(15)17-10-6-5-9(8-14)7-11(10)16-4/h5-7H,8H2,1-4H3

InChI Key

ZDPZWWHGJMEXLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)CI)OC

Origin of Product

United States

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